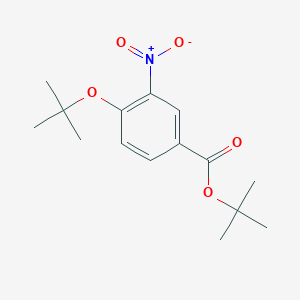
3-(Cbz-Amino)-2-fluorophenylboronic acid
Vue d'ensemble
Description
3-(Cbz-Amino)-2-fluorophenylboronic acid is a chemical compound that belongs to the class of organic compounds known as benzyl carbamates . These are organic compounds containing a carbamic acid ester group attached to a benzyl group . The Cbz (Carboxybenzyl) group is a common protecting group in organic synthesis, used to protect amines from unwanted reactions .
Synthesis Analysis
The synthesis of Cbz-protected amines, such as 3-(Cbz-Amino)-2-fluorophenylboronic acid, has been described in various studies . One method involves a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Chemical Reactions Analysis
Cbz-protected amines, such as 3-(Cbz-Amino)-2-fluorophenylboronic acid, are commonly used in organic synthesis . They can be efficiently converted to amides using a one-pot synthesis method . This method involves the generation of isocyanate intermediates in situ, which then react with Grignard reagents to produce the corresponding amides .
Applications De Recherche Scientifique
Synthesis of Sensitive Chiral α-Hydrazino Acids
3-(Cbz-Amino)-2-fluorophenylboronic acid has been used in the synthesis of sensitive chiral α-hydrazino acids. For instance, N-Cbz-3-phenyloxaziridine, a derivative, is utilized for direct electrophilic N-amination of chiral α-amino acids. This method affords hydrazino acids protected with a readily removable N-Cbz group, a valuable asset in biological research. This approach has facilitated the synthesis of l-hydrazino serine, a potentially useful biological tool (Niederer, Kapron, & Vederas, 1993).
Catalytic Dehydrative Peptide Synthesis
In another application, 3-(Cbz-Amino)-2-fluorophenylboronic acid plays a role in catalytic dehydrative peptide synthesis. Alkane-gem-diboronic acids, including phenol-substituted multiboron catalysts with a B–C–B structure, have shown efficacy in the condensation of α-amino acids with suppressed epimerization. This catalysis is compatible with various functionalized α-amino acids and has enabled unprecedented catalytic dehydrative peptide synthesis at room temperature (Michigami, Sakaguchi, & Takemoto, 2019).
Synthesis of Amidine-Containing Phosphonofluoridate
The compound has been involved in the synthesis of amidine-containing alpha-aminoalkyl phosphonofluoridates, potent inhibitors of trypsin-like enzymes. This demonstrates its potential in the development of novel biochemical inhibitors (Ni & Powers, 1998).
Lysosome-Targeting Fluorogenic Probe
3-(Cbz-Amino)-2-fluorophenylboronic acid-related compounds have been used to develop lysosome-targeting fluorogenic small-molecule probes for fluorescence imaging of lysosomal Cathepsin B in living cancer cells. This highlights its application in advanced diagnostic imaging and cancer research (Wang et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 3-(Cbz-Amino)-2-fluorophenylboronic acid is the amine functional group . The compound is used in organic synthesis as a protecting group for amines . The Cbz (carboxybenzyl) group in the compound protects amines as less reactive carbamates .
Mode of Action
The compound interacts with its targets through a process known as Cbz protection . This process involves the reaction of the nucleophilic amine with a highly reactive chloroformate . The Cbz group is stable to bases and acids, making it orthogonal to numerous protecting groups .
Biochemical Pathways
The compound affects the amide formation pathway in organic synthesis . It enables the direct synthesis of amides from N-Alloc, N-Boc-, and N-Cbz-protected amines . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Pharmacokinetics
The compound’s adme properties would be influenced by itsCbz protection mechanism . The Cbz group can be removed by reduction, a unique property that could impact the compound’s bioavailability .
Result of Action
The result of the compound’s action is the efficient conversion of protected amines to amides . This conversion occurs with high yields, making the compound a valuable tool in organic synthesis .
Action Environment
The action of 3-(Cbz-Amino)-2-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the Cbz protection process typically occurs under Schotten-Baumann conditions (carbonate base) or with an organic base . Additionally, the compound’s stability to bases and acids allows it to tolerate some harsh conditions .
Propriétés
IUPAC Name |
[2-fluoro-3-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-13-11(15(19)20)7-4-8-12(13)17-14(18)21-9-10-5-2-1-3-6-10/h1-8,19-20H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYSCKJJXWJIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cbz-Amino)-2-fluorophenylboronic acid | |
CAS RN |
2096334-11-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tert-butyl 4-(1,2-dihydro-6-methoxy-2-oxobenzo[D]imidazol-3-YL)piperidine-1-carboxylate](/img/structure/B3060189.png)



